molecular formula C17H17N5OS2 B276193 N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide

Número de catálogo B276193
Peso molecular: 371.5 g/mol
Clave InChI: GEOWFCOHONPDTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide, also known as AMPTP, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide inhibits cell proliferation, induces apoptosis, and disrupts the normal cell cycle. Furthermore, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to decrease the expression of several key proteins involved in cancer cell survival, including Bcl-2 and survivin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in lab experiments is its potent cytotoxic activity against a variety of cancer cell lines. This makes it an attractive candidate for further study as a potential chemotherapy drug. However, one limitation of using N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in lab experiments is its relatively complex synthesis method, which may limit its availability for further study.

Direcciones Futuras

There are several future directions for the study of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide. One potential direction is to further investigate its mechanism of action and identify potential targets for drug development. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in vivo, which would provide valuable information for its potential use as a chemotherapy drug. Additionally, further studies are needed to determine the safety and toxicity of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in vivo, which is a key consideration for its potential use in humans.
Conclusion
In conclusion, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide is a novel compound that has shown promise as a potential anticancer agent. Its potent cytotoxic activity, ability to induce apoptosis, and disruption of the normal cell cycle make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action, pharmacokinetics and pharmacodynamics, safety, and toxicity.

Métodos De Síntesis

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the synthesis of the thieno[3,2-d]pyrimidine core, which is then reacted with 4-methoxybenzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with N-allylthiourea to form N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide.

Aplicaciones Científicas De Investigación

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Furthermore, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many chemotherapy drugs.

Propiedades

Nombre del producto

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide

Fórmula molecular

C17H17N5OS2

Peso molecular

371.5 g/mol

Nombre IUPAC

1-[[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C17H17N5OS2/c1-3-8-18-17(24)22-21-16-15-13(19-10-20-16)9-14(25-15)11-4-6-12(23-2)7-5-11/h3-7,9-10H,1,8H2,2H3,(H2,18,22,24)(H,19,20,21)

Clave InChI

GEOWFCOHONPDTN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC=C

SMILES canónico

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC=C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.